molecular formula C7H4Cl2F2 B14059155 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene

1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14059155
M. Wt: 197.01 g/mol
InChI Key: CIGWNXKTGVKNOO-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is a versatile halogenated benzene derivative intended for research and development purposes. This compound is part of a important class of organic molecules widely used in chemical synthesis. Halogenated aromatic compounds like this one serve as crucial building blocks in pharmaceutical chemistry, agrochemical research, and materials science . They are frequently employed in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to create more complex bi-aryl structures or to introduce aromatic systems into molecules. The presence of multiple halogen atoms (chloro, fluoro) and the fluoromethyl group on the benzene ring allows for selective, step-wise functionalization, making it a valuable intermediate for constructing compound libraries. The specific stereoelectronic properties imparted by the fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity in target interactions, which is a key area of study in medicinal chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2

InChI Key

CIGWNXKTGVKNOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)CF

Origin of Product

United States

Preparation Methods

Fluorination of Chloromethyl Precursors

A prominent route involves the conversion of a chloromethyl group to fluoromethyl using potassium fluoride (KF) in the presence of PTCs. For example, 1,2-dichloro-4-fluoro-5-(chloromethyl)benzene undergoes nucleophilic substitution with KF in sulfolane at 150–200°C, yielding the fluoromethyl derivative. This method mirrors protocols described for analogous trifluoromethyl ketones, where quaternary ammonium salts enhance fluoride ion reactivity.

Reaction Conditions

  • Substrate : 1,2-Dichloro-4-fluoro-5-(chloromethyl)benzene
  • Reagents : KF (2.2 equiv), tetrabutylammonium bromide (1% w/w)
  • Solvent : Sulfolane
  • Temperature : 150–200°C
  • Yield : ~70–85%

Directed ortho-Metalation for Regioselective Chlorination

Directed ortho-metalation (DoM) strategies enable precise chlorination at positions 1 and 2. Using a directing group such as a nitro or trifluoromethyl moiety, lithiation at low temperatures (-78°C) followed by quenching with chlorine electrophiles generates the dichlorinated backbone. Subsequent removal of the directing group and fluorination at position 4 completes the core structure.

Sequential Nitration and Reduction Pathways

Nitration as a Directing Strategy

Nitration of 1,2-dichloro-4-fluorobenzene introduces a nitro group at position 5, which directs subsequent fluoromethylation. Hydrogenation of the nitro group to an amine, followed by diazotization and fluoromethylation via a Sandmeyer-type reaction, affords the target compound.

Key Steps

  • Nitration : Fuming HNO₃ in H₂SO₄ at 50–60°C.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) to convert nitro to amine.
  • Diazotization : NaNO₂/H₂SO₄ to form diazonium salt.
  • Fluoromethylation : CuCN/KF for radical fluoromethyl introduction.

Radical Fluoromethylation Techniques

Radical-mediated processes offer an alternative for introducing the fluoromethyl group. Using diethyl fluoromalonate as a fluoromethyl source and azo initiators (e.g., AIBN), photochemical or thermal initiation generates fluoromethyl radicals that couple with the aromatic ring. This method avoids harsh acidic conditions but requires careful optimization to minimize polysubstitution.

Optimized Parameters

  • Initiator : AIBN (1 mol%)
  • Solvent : Acetonitrile
  • Temperature : 80°C
  • Yield : ~60–75%

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Halogen Exchange (KF/PTC) 70–85% High selectivity, scalable Requires high-temperature conditions
Directed Metalation 50–65% Excellent regiocontrol Multi-step, sensitive intermediates
Radical Fluoromethylation 60–75% Avoids acidic conditions Moderate yields, side reactions

The halogen exchange route emerges as the most practical for industrial-scale synthesis due to its robustness and higher yields. However, radical methods provide a viable alternative for lab-scale production where temperature sensitivity is a concern.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce additional halogenated compounds .

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form sigma complexes with electrophiles, leading to various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1): Replacing the fluoromethyl group with a methoxy (-OCH3) group introduces an electron-donating substituent. Methoxy groups also increase steric bulk, which may hinder interactions in biological systems .
  • 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS 1803857-97-7) :
    The substitution of chlorine with methoxy groups and iodine alters both electronic and steric profiles. Iodo substituents enhance molecular weight (296.08 g/mol vs. 215.01 g/mol for the target compound) and polarizability, making this derivative suitable for applications in radiochemistry or as a heavy-atom catalyst. However, methoxy groups reduce the compound’s stability under acidic conditions compared to halogenated analogs .

Bioactivity and Agrochemical Relevance

  • Trifluoromethyl Pyridine Derivatives (e.g., Compounds E18 and E27): Studies on trifluoromethyl pyridine-based insecticides demonstrate that electron-withdrawing groups at positions 2 and 4 of aromatic rings enhance bioactivity. For example, avermectin-like activity (LC50 ~29.6 mg L⁻¹) is achievable with optimized substituent bulk and electronics .
  • Chlorpyrifos Analogues: Chlorpyrifos, a organophosphate insecticide (87% efficacy at 250 mg L⁻¹), is outperformed by fluorinated benzene derivatives with fluoromethyl groups, which exhibit >80% activity at the same concentration. This highlights the fluoromethyl group’s role in enhancing lipid solubility and membrane penetration .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (LC50, mg L⁻¹) LogP
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene C7H4Cl2F2 215.01 Cl, Cl, F, -CH2F Not reported ~2.5
1,2-Dichloro-4-fluoro-5-methoxybenzene C7H5Cl2FO 209.02 Cl, Cl, F, -OCH3 Not reported ~1.8
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene C9H10FIO2 296.08 -OCH3, -OCH3, I, -CH2F Not reported ~2.1
Avermectin (Reference) C48H72O14 872.50 Macrocyclic lactone 29.6 (Mythimna separata) ~4.0

Q & A

Q. What are the recommended synthetic routes for 1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene, and how can reaction conditions be optimized?

A practical approach involves adapting methodologies for structurally similar halogenated aromatics. For example, refluxing with sodium hypochlorite in aqueous HCl (as used for 2,4-dichloro-5-fluorobenzoic acid synthesis) could be modified for introducing fluoromethyl groups. Stepwise optimization of reaction parameters (temperature, stoichiometry of Cl/F sources, and catalyst selection) is critical. Monitoring via TLC or GC-MS ensures intermediate stability and product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). For analogs like 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone, InChI keys and structural validation via X-ray crystallography enhance reliability .

Q. What safety protocols are essential for handling halogenated benzene derivatives like this compound?

Use PPE (gloves, goggles, fume hood) to mitigate inhalation and dermal exposure risks. Storage in airtight containers under inert gas prevents decomposition. Emergency response protocols (e.g., spill neutralization with sodium bicarbonate) align with guidelines for 1-chloro-4-fluorobenzene and fluorobenzene derivatives, which emphasize avoiding water-reactive byproducts .

Q. How can purification challenges due to structural isomers or impurities be addressed?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates halogenated isomers. Recrystallization in ethanol/water mixtures improves crystallinity. For trace impurities, preparative HPLC with UV detection (e.g., 254 nm) ensures high purity (>98%), as validated for drug impurity reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in its synthesis?

Regioselectivity is governed by electronic and steric factors. Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position, while steric hindrance from the fluoromethyl group may favor ortho/para chlorination. Computational studies (DFT) on analogous systems, such as 2-chloro-5-fluorobenzaldehyde derivatives, can model substituent effects .

Q. How can conflicting NMR data for structural isomers be resolved?

Triplicate experiments under standardized conditions (solvent, temperature) reduce instrumental variability. Comparing ¹⁹F NMR chemical shifts with databases (e.g., PubChem) clarifies substituent positions. For unresolved contradictions, NOESY or HSQC experiments differentiate spatial arrangements, as applied to benzodiazepine analogs .

Q. What strategies link structural modifications to bioactivity in medicinal chemistry applications?

Systematic SAR studies involve synthesizing derivatives (e.g., varying halogens or fluoromethyl positions) and testing against target enzymes/receptors. For example, trifluoromethylpyridine analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate how halogen placement impacts receptor binding. Assays like ELISA or SPR quantify affinity .

Q. How should researchers address discrepancies in synthetic yields across laboratories?

Controlled replication (same reagents, equipment calibration) isolates variables. Investigate solvent purity, trace moisture, or catalyst lot variability. For example, sodium hypochlorite concentration variations in 2,4-dichloro-5-fluorobenzoic acid synthesis directly impact yields. Cross-lab collaborations using shared reference standards improve reproducibility .

Methodological Considerations

  • Data Validation : Combine quantitative (HPLC purity) and qualitative (spectral matching) metrics to confirm identity.
  • Contradiction Analysis : Apply triangulation (e.g., NMR, MS, XRD) to resolve structural ambiguities, as emphasized in qualitative research frameworks .
  • Scale-Up : Transition from milligram to gram-scale synthesis requires optimizing heat transfer and mixing efficiency, critical for exothermic halogenation steps .

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